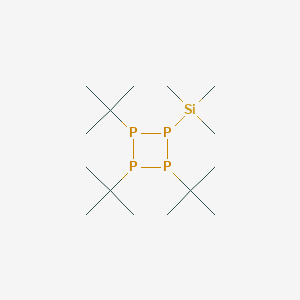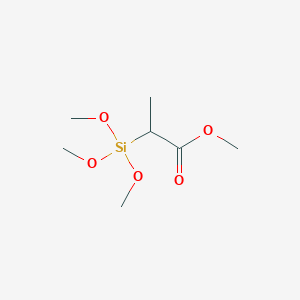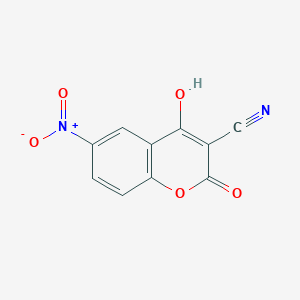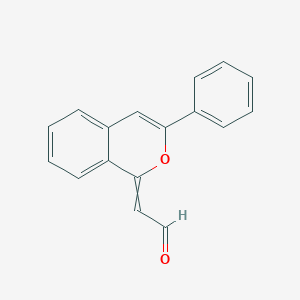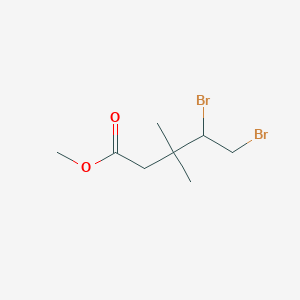
Methyl 4,5-dibromo-3,3-dimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dibromo-3,3-dimethylpentanoate is an organic compound with the molecular formula C8H14Br2O2. It is a brominated ester, characterized by the presence of two bromine atoms and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dibromo-3,3-dimethylpentanoate typically involves the bromination of 3,3-dimethylpentanoic acid followed by esterification. The bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is conducted under controlled conditions to ensure selective bromination at the 4 and 5 positions.
The esterification process involves reacting the brominated acid with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is typically carried out under reflux conditions to drive the formation of the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-dibromo-3,3-dimethylpentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form the corresponding dibromo alcohol or dibromo alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.
Reduction: Formation of dibromo alcohols or alkanes.
Elimination: Formation of alkenes.
Aplicaciones Científicas De Investigación
Methyl 4,5-dibromo-3,3-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4,5-dibromo-3,3-dimethylpentanoate involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,5-dibromo-4-methylbenzoate
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 3,3-dimethyl-4-pentenoate
Uniqueness
Methyl 4,5-dibromo-3,3-dimethylpentanoate is unique due to the specific positioning of the bromine atoms and the presence of a dimethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Propiedades
Número CAS |
78984-85-7 |
|---|---|
Fórmula molecular |
C8H14Br2O2 |
Peso molecular |
302.00 g/mol |
Nombre IUPAC |
methyl 4,5-dibromo-3,3-dimethylpentanoate |
InChI |
InChI=1S/C8H14Br2O2/c1-8(2,6(10)5-9)4-7(11)12-3/h6H,4-5H2,1-3H3 |
Clave InChI |
AEIUTKFHQPAUEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)OC)C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
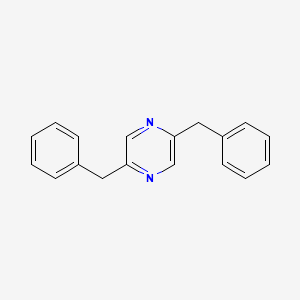
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
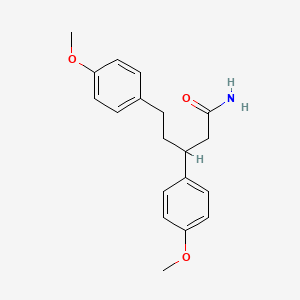


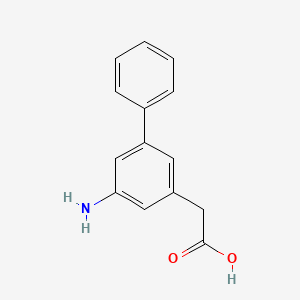
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
